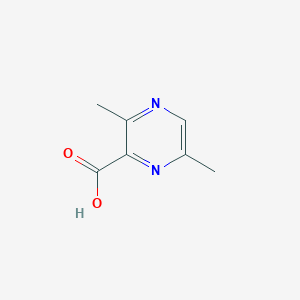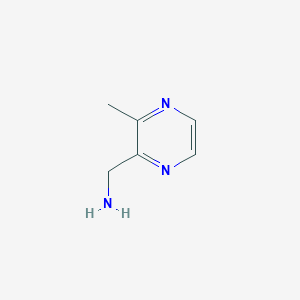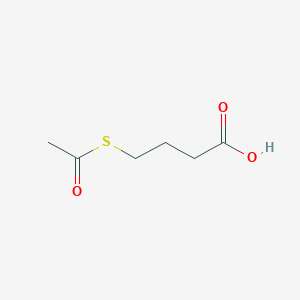
4-氯-8-羧基喹唑啉甲酯
描述
Methyl 4-chloroquinazoline-8-carboxylate is an organic compound with the molecular formula C10H7ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including drug discovery, pesticide formulations, and photovoltaic materials.
科学研究应用
Methyl 4-chloroquinazoline-8-carboxylate has several scientific research applications:
Chemistry: Used as
生化分析
Biochemical Properties
Methyl 4-chloroquinazoline-8-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the phosphorylation state of various proteins, thereby affecting their activity and function . Additionally, Methyl 4-chloroquinazoline-8-carboxylate may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Effects
The effects of Methyl 4-chloroquinazoline-8-carboxylate on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may inhibit the activity of certain transcription factors, resulting in the downregulation of specific genes. Additionally, Methyl 4-chloroquinazoline-8-carboxylate can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, Methyl 4-chloroquinazoline-8-carboxylate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its ability to catalyze reactions. Furthermore, Methyl 4-chloroquinazoline-8-carboxylate may interact with DNA or RNA, influencing gene expression by altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloroquinazoline-8-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 4-chloroquinazoline-8-carboxylate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the context.
Dosage Effects in Animal Models
The effects of Methyl 4-chloroquinazoline-8-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of Methyl 4-chloroquinazoline-8-carboxylate may result in toxic or adverse effects, including cell death or tissue damage.
Metabolic Pathways
Methyl 4-chloroquinazoline-8-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites.
Transport and Distribution
Within cells and tissues, Methyl 4-chloroquinazoline-8-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell.
Subcellular Localization
The subcellular localization of Methyl 4-chloroquinazoline-8-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of methyl 4-chloroquinazoline-8-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for methyl 4-chloroquinazoline-8-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: Methyl 4-chloroquinazoline-8-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline-8-carboxylic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-aminoquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 4-aminoquinazoline-8-carboxylate, 4-thioquinazoline-8-carboxylate.
Oxidation Products: Quinazoline-8-carboxylic acid.
Reduction Products: 4-aminoquinazoline derivatives.
属性
IUPAC Name |
methyl 4-chloroquinazoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZALFALOKHBET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590487 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-01-8 | |
| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















